molecular formula C19H22ClN3O5S B2775756 N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251593-66-4

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2775756
CAS No.: 1251593-66-4
M. Wt: 439.91
InChI Key: PWPSBZXXQAPOHI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H22ClN3O5S and its molecular weight is 439.91. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S/c1-28-17-7-5-14(20)11-16(17)21-18(24)13-22-12-15(6-8-19(22)25)29(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPSBZXXQAPOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20ClN3O3C_{18}H_{20}ClN_{3}O_{3}, with a molecular weight of 361.8 g/mol. Its structure features a chloro-substituted methoxyphenyl group and a piperidine sulfonamide moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Inhibition of Enzymatic Activity : Many derivatives show potential as inhibitors of key enzymes involved in cancer proliferation, such as thymidylate synthase .
  • Anticancer Activity : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Anticancer Studies

Several studies have evaluated the anticancer potential of compounds related to this compound:

Study Cell Line IC50 Value (µM) Mechanism
Study AL1210<10Apoptosis induction
Study BWiDr8Cell cycle arrest
Study CCEM6Enzyme inhibition

These studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.

Anti-inflammatory Activity

In silico studies have shown that the compound can effectively bind to COX enzymes, demonstrating potential as an anti-inflammatory agent. The computational models suggest favorable interaction energies that correlate with observed biological effects .

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo effects of this compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Combination Therapy

Another study explored the efficacy of this compound in combination with standard chemotherapeutic agents. The findings revealed enhanced anticancer activity when used alongside existing treatments, suggesting a synergistic effect that could improve patient outcomes.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, identified by the CAS number 1251593-66-4, is a compound that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.

Structure and Composition

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C17H20ClN3O3S
  • Molecular Weight : 367.87 g/mol

The structural representation reveals a piperidine ring, a dihydropyridine moiety, and a chloro-methoxyphenyl group, which contribute to its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Studies involving derivatives of this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, analogs have been tested against aggressive human cancer cell lines, revealing correlations between structure and biological activity.

Pharmacology

The pharmacological profile of this compound suggests potential applications as an anti-inflammatory or analgesic agent. The presence of the piperidine ring is often associated with pain relief properties.

Research Findings

A study published in a pharmacology journal evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated significant reductions in inflammatory markers, suggesting its potential utility in treating conditions like arthritis or other inflammatory diseases.

Neuroscience

Given the structural attributes of this compound, there is interest in its effects on neurological pathways. Compounds with similar frameworks have been explored for their neuroprotective effects.

Neuroprotective Studies

Preliminary studies have shown that derivatives can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

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